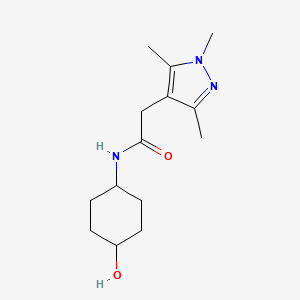
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide is a chemical compound with a complex structure that combines several functional groups, including a furan ring, a tetrahydroquinoline core, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps:
Formation of Tetrahydroquinoline Core: The synthesis begins with the preparation of the tetrahydroquinoline core through a Povarov reaction, where an aniline derivative, an aldehyde, and an olefin undergo a cycloaddition reaction.
Incorporation of Furan-2-carbonyl Group: The furan-2-carbonyl group is introduced via an acylation reaction, using furan-2-carbonyl chloride and a base such as triethylamine.
Formation of Nitrobenzamide Moiety: The final step involves the nitration of a benzamide precursor, followed by methoxylation to introduce the dimethoxy groups at the 4 and 5 positions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to maximize yield and minimize costs. This involves the use of catalytic systems to enhance reaction rates and the implementation of continuous flow processes to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidative cleavage, particularly at the furan ring, leading to the formation of furanoquinoline derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride are typical methods.
Substitution: Electrophilic reagents like bromine or sulfuric acid are employed under controlled conditions to introduce desired substituents.
Major Products Formed
Oxidation: Furanoquinoline derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzamides, depending on the nature of the electrophile used.
Scientific Research Applications
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of complex organic molecules, serving as an intermediate in the development of new materials.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: It finds applications in the production of specialty chemicals and materials due to its unique structural features.
Mechanism of Action
The compound exerts its effects through several molecular targets and pathways:
Interaction with Enzymes: It can inhibit certain enzymes, affecting biochemical pathways.
Binding to Receptors: The compound may interact with specific receptors, altering cellular signaling pathways.
Modulation of Gene Expression: It can influence the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-methylbenzamide
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-chlorobenzamide
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-bromobenzamide
Uniqueness
What sets N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide apart is the presence of the nitro group, which imparts distinct electronic and steric properties. This affects the compound's reactivity and interactions, making it suitable for specific applications in research and industry.
This article touches on key aspects of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7/c1-31-20-12-16(18(26(29)30)13-21(20)32-2)22(27)24-15-7-8-17-14(11-15)5-3-9-25(17)23(28)19-6-4-10-33-19/h4,6-8,10-13H,3,5,9H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIJUMXKYXOEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2902124.png)

![(2E)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2902126.png)
![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2902128.png)


![Methyl 1-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2902134.png)
![8-isobutyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902139.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2902140.png)


![1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2902145.png)
